molecular formula C19H20N2O2S B4188605 N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide

N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide

Cat. No.: B4188605
M. Wt: 340.4 g/mol
InChI Key: CVEIIVIHVHUOIJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological potential.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)butanamide

Uniqueness

N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both benzothiazine and propanamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-11-8-9-14(12(2)10-11)20-18(22)13(3)17-19(23)21-15-6-4-5-7-16(15)24-17/h4-10,13,17H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEIIVIHVHUOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)C2C(=O)NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 3
N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 6
N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide

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